
Perazine
Overview
Description
Perazine is a classical antipsychotic medication, most frequently prescribed in Poland for treating psychoses, especially schizophrenia. It has a balanced profile of psychotropic action, including antipsychotic, anti-autistic, and sedative effects, and exhibits some atypical features that explain its broad application in clinical practice (A. Kiejna, 2010).
Synthesis Analysis
The synthesis of this compound and related compounds has not been directly addressed in the provided literature. However, the synthesis of heterocycles bearing oxazine and thiazine scaffolds, which may be relevant to the chemical structure of this compound, involves solid-phase synthesis (SPS) techniques. These techniques allow for the preparation of diverse compounds with functionalized oxazine and thiazine scaffolds, indicating a potential pathway for this compound synthesis (P. Králová, V. Ručilová, M. Soural, 2018).
Molecular Structure Analysis
The molecular structure of this compound, as an antipsychotic, likely involves complex heterocyclic frameworks. Although specific details on this compound's molecular structure are not provided, the literature on oxazine derivatives and their pharmacological profiles might offer insights into the structural features that contribute to this compound's pharmacological activities. Oxazine derivatives have been extensively studied for their broad range of biological activities, which could be analogous to the action mechanisms of this compound (M. Asif, M. Imran, 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound would be closely related to its heterocyclic structure and the presence of nitrogen atoms. While specific reactions involving this compound are not detailed in the reviewed literature, studies on similar compounds suggest that nitrogen-containing heterocycles like this compound can exhibit varied biological activities and interact with multiple biological targets, potentially explaining its efficacy in treating psychotic disorders (D. Bakhotmah, F.A. Al-Otaibi, 2020).
Physical Properties Analysis
While specific information on the physical properties of this compound is not available from the literature reviewed, the physical properties of pharmaceutical compounds like this compound are critical for their formulation, stability, and bioavailability. These properties are influenced by the molecular structure, including solubility, melting point, and crystalline form.
Chemical Properties Analysis
The chemical properties of this compound, including its stability, reactivity, and interactions with biological molecules, underpin its therapeutic effects. Although the literature does not provide specific details on this compound's chemical properties, the study of related heterocyclic compounds suggests that the presence of nitrogen and sulfur atoms could enhance this compound's stability and biological activity, contributing to its pharmacological profile (M. Makki, R.M. Abdel-Rahman, A.S. Alharbi, 2019).
Scientific Research Applications
Cytochrome P-450 Enzymes and Metabolism
Perazine (PER) is a phenothiazine antipsychotic drug that undergoes extensive metabolism, primarily in the liver. It is metabolized through PER-N-demethylation and PER-N-oxidation processes. Key enzymes involved include CYP3A4 and CYP2C9, with CYP3A4 playing a more significant role at higher PER concentrations. Genetic polymorphisms in these enzymes can lead to variations in this compound clearance, highlighting the importance of considering genetic factors in its metabolism (Störmer et al., 2000).
Lysosomal Trapping and Tissue Uptake
This compound exhibits lysosomal trapping, which contributes to its total tissue uptake. This process varies across different organs, with significant trapping in the liver, brain, and muscles. The drug's interactions with antidepressants can affect tissue uptake, indicating a complex pharmacokinetic profile that involves lysosomal components (Daniel & Wójcikowski, 1999).
Clinical Use and Comparative Efficacy
Used primarily for schizophrenia, this compound has been compared with other antipsychotics and placebo in clinical trials. The outcomes suggest that it might have similar risks of extrapyramidal side effects as some atypical antipsychotics. However, the data are limited, and further research is necessary for conclusive findings (Leucht & Hartung, 2006; Leucht, Helfer & Hartung, 2014).
Pharmacological Interactions
This compound's interaction with antidepressants, particularly in combination therapies for complex psychiatric illnesses, shows mutual effects on tissue uptake. These interactions occur both at the level of lysosomal trapping and possibly at metabolic levels, impacting drug concentrations in various organs (Daniel & Wójcikowski, 2000).
Metabolite Studies
Research on this compound's primary metabolites reveals insights into their potential contribution to its clinical actions. These metabolites, including demethylthis compound and this compound sulfoxide, exhibit different properties compared to the parent compound, influencing the drug's overall pharmacological profile (Brand et al., 1989).
Safety and Hazards
properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVCQFUGFRXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14516-56-4 (maleate (1:2)), 5317-37-3 (di-hydrochloride), 6002-77-3 (maleate) | |
| Record name | Perazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048628 | |
| Record name | Perazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84-97-9 | |
| Record name | Perazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8915147A2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Perazine?
A1: this compound primarily exerts its effects by blocking dopamine receptors in the central nervous system. [, ] This antagonistic action on dopaminergic neurotransmission contributes to its antipsychotic effects. [, ]
Q2: Does this compound interact with other neurotransmitter systems?
A2: Yes, in addition to dopamine receptors, this compound also exhibits affinity for serotonin receptors, particularly 5-HT2A receptors. [, ] This interaction with serotonergic pathways may contribute to its broader clinical profile and potential for managing diverse symptoms.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H25N3S, and its molecular weight is 339.5 g/mol. [, ]
Q4: Is there spectroscopic data available for this compound?
A4: Yes, mass spectrometry has been extensively employed to characterize this compound and its metabolites. [] Characteristic fragmentation patterns have been identified, providing insights into its structure and degradation pathways.
Q5: What is known about the stability of this compound under different conditions?
A5: Studies have investigated the stability of this compound in various solutions, including aqueous and buffered solutions. [] Kinetic analysis of its thermal degradation revealed that the rate and pathways of degradation are influenced by factors like pH, temperature, and presence of excipients. [, ]
Q6: How do structural modifications affect the activity of this compound?
A8: Research on related phenothiazines suggests that the nature and position of substituents on the phenothiazine ring system significantly impact their pharmacological activity, potency, and side effect profiles. [, ] For example, the presence of a chlorine atom at the 2-position and trifluoromethyl group at the 3-position on the phenothiazine nucleus, as seen in trifluothis compound, is associated with higher neuroleptic activity compared to this compound.
Q7: What formulation strategies have been explored to improve this compound stability?
A9: While specific formulation strategies haven't been extensively reported for this compound, research on similar phenothiazine drugs suggests that incorporating antioxidants, adjusting pH, and selecting appropriate packaging can enhance stability and shelf-life. [, ]
Q8: What is the metabolic fate of this compound in the body?
A11: this compound undergoes extensive metabolism, primarily in the liver, via various pathways, including N-demethylation, sulfoxidation, and aromatic hydroxylation. [, , ] These metabolic transformations can significantly influence its pharmacokinetic profile and duration of action.
Q9: How does this compound distribute within the body?
A12: this compound exhibits a wide distribution throughout the body, including the central nervous system. [] Its binding to plasma proteins, particularly alpha 1-acid glycoprotein, plays a crucial role in its pharmacokinetic behavior. []
Q10: How is this compound eliminated from the body?
A13: Following metabolism, this compound and its metabolites are primarily eliminated through urine and feces. [, ]
Q11: Does this compound have any known pharmacokinetic interactions with other drugs?
A14: Yes, this compound has been shown to interact with various drugs, particularly those metabolized by cytochrome P450 enzymes in the liver. [, ] For example, co-administration with carbamazepine, a potent CYP inducer, can accelerate the metabolism of certain phenothiazines, potentially impacting their efficacy. [] Furthermore, this compound itself has been suggested to inhibit CYP2D6 activity, potentially leading to increased plasma concentrations of co-administered drugs metabolized by this enzyme. []
Q12: What preclinical models have been employed to study the efficacy of this compound?
A15: Animal models, particularly rodents, have been used to investigate the behavioral and biochemical effects of this compound. For instance, studies in rats have explored its impact on LPS-induced interleukin-1 beta levels in the brain, providing insights into its potential anti-inflammatory effects. []
Q13: Has this compound been evaluated in clinical trials for schizophrenia?
A16: Yes, this compound has been investigated in clinical trials for its efficacy in treating schizophrenia. [, ] These trials have compared its efficacy and side effect profile to placebo, other typical antipsychotics like haloperidol, and atypical antipsychotics like olanzapine and zotepine. [, , ]
Q14: Are there known mechanisms of resistance to this compound?
A14: While specific resistance mechanisms to this compound haven't been extensively reported, research on other antipsychotics suggests potential mechanisms might involve alterations in dopamine receptor density or sensitivity.
Q15: What is the safety profile of this compound?
A15: this compound, like other phenothiazines, can cause side effects, some of which can be serious.
Q16: What analytical techniques are commonly used for this compound quantification?
A21: High-performance liquid chromatography (HPLC) is a widely employed method for quantifying this compound and its metabolites in various biological matrices, including plasma, serum, and brain tissue. [, , , ] This technique, coupled with different detectors like UV or mass spectrometry, enables sensitive and specific measurement of this compound concentrations.
Q17: Are there any other analytical methods used to study this compound?
A22: Yes, in addition to HPLC, other techniques like thin-layer chromatography (TLC) [], gas chromatography (GC) [], and spectrofluorimetry [] have also been used for the analysis of this compound in different settings. Radioreceptor assay has been explored as a method to assess the bioactivity of this compound and its metabolites in serum. []
Q18: Have the analytical methods used for this compound determination been validated?
A25: Yes, analytical methods, particularly HPLC methods, employed for this compound quantification have undergone validation procedures to ensure accuracy, precision, and specificity. [, ] This rigorous validation process is essential for generating reliable and reproducible data in pharmacokinetic and bioequivalence studies.
Q19: What quality control measures are employed during this compound manufacturing?
A19: As a pharmaceutical product, this compound manufacturing adheres to strict quality control standards throughout the production process to ensure batch-to-batch consistency, purity, and compliance with regulatory requirements.
Q20: Can this compound induce or inhibit drug-metabolizing enzymes?
A29: Yes, as previously mentioned, this compound has been suggested to inhibit CYP2D6, a key enzyme involved in the metabolism of many drugs. [, ] Conversely, co-administration with CYP inducers like carbamazepine can accelerate its metabolism. [] These interactions highlight the importance of considering potential drug-drug interactions in clinical practice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)

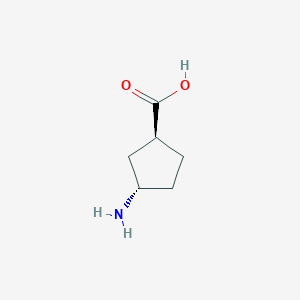
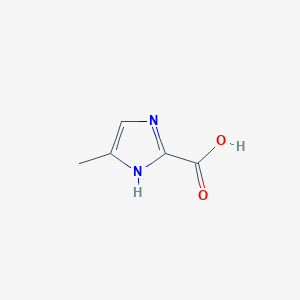
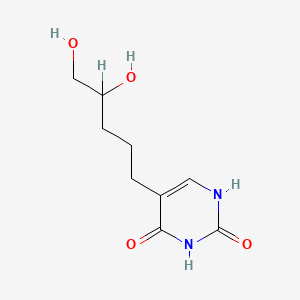


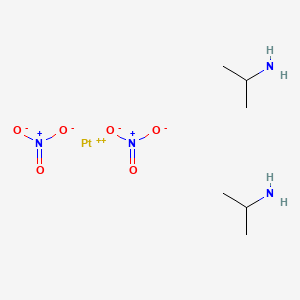
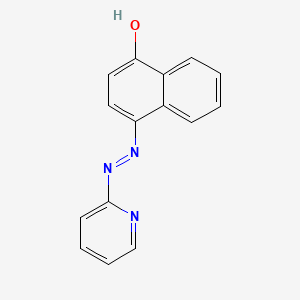

![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)
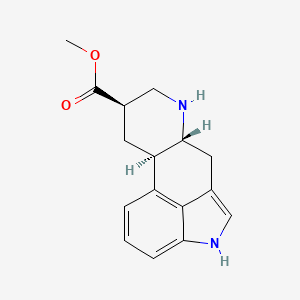
![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)